Uprosertib - 1047634-65-0

Uprosertib

Catalog Number: EVT-287830
CAS Number: 1047634-65-0
Molecular Formula: C18H16Cl2F2N4O2
Molecular Weight: 429.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Uprosertib (formerly known as GSK2141795) is a potent, selective, and orally bioavailable pan-Akt kinase inhibitor currently being investigated for its potential use in cancer treatment. [, ] As a research tool, uprosertib enables scientists to explore the role of the Akt signaling pathway in various cellular processes and disease models. It has shown promise in preclinical studies and is being evaluated in clinical trials for various cancer types.

Molecular Structure Analysis

While specific structural data is not provided in the abstracts, uprosertib is classified as a pan-Akt kinase inhibitor. This implies that its molecular structure likely allows it to bind to and inhibit all three isoforms of Akt (Akt1, Akt2, and Akt3). [] Further structural analysis could reveal specific binding sites and interactions with Akt.

Mechanism of Action

Uprosertib exerts its anti-cancer effects by inhibiting the activity of Akt kinases. [, ] Akt, also known as Protein Kinase B (PKB), plays a crucial role in cell survival, proliferation, growth, metabolism, and angiogenesis. [] By binding to the ATP-binding site of Akt, uprosertib prevents the phosphorylation of downstream targets, thereby disrupting Akt signaling. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. [, ]

Applications

a. Cancer Research:

  • In vitro Studies: Uprosertib has been investigated in various cancer cell lines, including colon cancer, demonstrating its ability to inhibit cell proliferation and induce apoptosis. [] It has also been studied in combination with other drugs, such as trametinib, to explore synergistic effects in targeting multiple signaling pathways involved in cancer development. [, ]
  • In vivo Studies: Preclinical studies have explored the efficacy of uprosertib in animal models of cancer. For instance, it showed promising results in a xenograft model of gastric cancer when administered alongside docetaxel trihydrate or pelitinib. [, ]
  • Clinical Trials: Uprosertib is currently being evaluated in clinical trials for its safety and efficacy in patients with advanced solid tumors. [] Studies are investigating its use as a single agent and in combination with other therapies, including MEK inhibitors like trametinib. [, , ]
  • Biomarker Identification: Research suggests that the effectiveness of uprosertib could be predicted by analyzing specific biomarkers. For example, patients with gastric cancer exhibiting reduced expression of RNF43 and PWWP2B genes may be more susceptible to treatment with uprosertib in combination with other drugs. [, ]

b. Cardiovascular Research:

  • Coronary Artery Function: Studies suggest that compounds like senkyunolide A and scopoletin, found in the traditional Chinese medicine Suxiao Jiuxin Pill, induce coronary artery relaxation via the Akt-eNOS-NO pathway. [] Uprosertib, as an Akt inhibitor, could be used as a tool to further investigate the role of Akt in regulating coronary artery tone and its potential therapeutic implications in cardiovascular diseases. []

Trametinib

Compound Description: Trametinib is a selective allosteric inhibitor of MEK1/MEK2, kinases involved in the RAS/MEK/ERK pathway. This pathway plays a role in cancer cell growth and proliferation. [, , ] Trametinib is often used in combination with other cancer therapies, including Uprosertib.

Relevance: Trametinib is frequently investigated in combination with Uprosertib. Both compounds target different components of interconnected signaling pathways involved in cancer development. Trametinib inhibits the MEK pathway, while Uprosertib targets the AKT pathway. [, , ] The combination aims to overcome resistance mechanisms and enhance anti-tumor activity. [] Research suggests potential synergistic effects when these compounds are used together. [, ]

Dabrafenib

Compound Description: Dabrafenib is an orally available inhibitor of BRAF, a serine/threonine kinase. It is used for treating cancers with specific BRAF gene mutations. []

Relevance: Dabrafenib is relevant to Uprosertib as their combined use was explored as a triple-targeted therapy alongside Trametinib for BRAF-mutated cancers. [] This approach aims to inhibit multiple signaling pathways (MAPK and PI3K-AKT) often implicated in cancer resistance. []

Docetaxel Trihydrate

Compound Description: Docetaxel Trihydrate is a chemotherapy medication used to treat various types of cancer. It works by inhibiting microtubule depolymerization, thereby interfering with cell division. [, ]

Relevance: Studies identified Docetaxel Trihydrate as a potential therapeutic agent for gastric cancer, particularly in cases with decreased RNF43 and PWWP2B expression. [, ] While its mechanism differs from Uprosertib, both compounds are investigated for their anti-cancer properties, particularly in gastric cancer.

Pelitinib

Compound Description: Pelitinib is an orally bioavailable, irreversible, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor being investigated for the treatment of various cancers. [, ]

Relevance: Similar to Docetaxel Trihydrate, Pelitinib has been highlighted as a potential therapeutic option for gastric cancer, specifically in instances where RNF43 and PWWP2B expression is reduced. [, ] This research suggests a potential treatment strategy where Pelitinib could be considered, particularly in gastric cancer cases with specific genetic profiles.

Senkyunolide A

Compound Description: Senkyunolide A is a naturally occurring compound found in the traditional Chinese medicine drug Suxiao Jiuxin Pill (SJP). [] It exhibits vasorelaxant effects, potentially through activation of the Akt-eNOS-NO pathway. []

Relevance: Senkyunolide A is relevant due to its potential interaction with the Akt pathway, similar to Uprosertib, which is a pan-Akt inhibitor. [, ] Understanding how Senkyunolide A interacts with this pathway could provide insights into the mechanisms of Uprosertib.

Scopoletin

Compound Description: Scopoletin, like Senkyunolide A, is a naturally occurring compound found in SJP. [] It also demonstrates vasorelaxant properties, potentially mediated through the Akt-eNOS-NO pathway. []

Relevance: Scopoletin's potential interaction with the Akt pathway makes it relevant to understanding Uprosertib's effects. [] Comparing their actions can offer insights into the targeted pathway and its role in various physiological processes.

Borneol

Compound Description: Borneol is another constituent of SJP, known for its vasorelaxant effects. [] Unlike Senkyunolide A and Scopoletin, it induces endothelium-independent vasorelaxation, potentially involving Kv, KCa2+, and Kir channels. []

Relevance: While Borneol's mechanism of action might differ from Uprosertib, both compounds are relevant in the context of SJP's effects on coronary artery relaxation. [] Their combined presence in SJP contributes to the drug's overall pharmacological profile.

Properties

CAS Number

1047634-65-0

Product Name

Uprosertib

IUPAC Name

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide

Molecular Formula

C18H16Cl2F2N4O2

Molecular Weight

429.2 g/mol

InChI

InChI=1S/C18H16Cl2F2N4O2/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27)/t10-/m0/s1

InChI Key

AXTAPYRUEKNRBA-JTQLQIEISA-N

SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2141795, GSK2141795, GSK 2141795, GSK795, GSK795, GSK 795, Uprosertib

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.